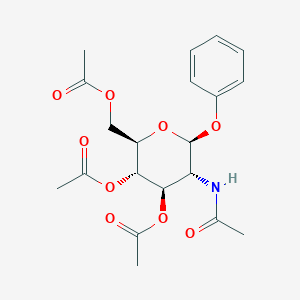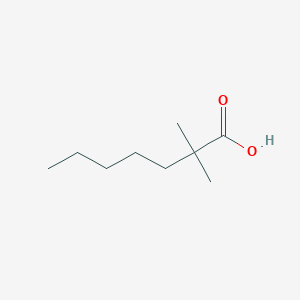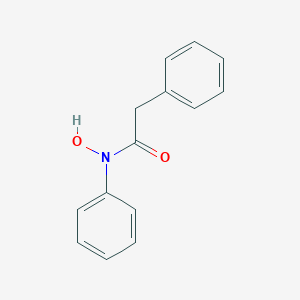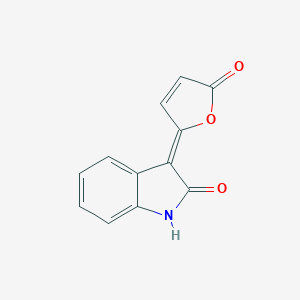
Antimony sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony sulfide (Sb2S3) is a naturally occurring mineral that has been used for centuries in various applications, including pigments, glass, and fireworks. In recent years, antimony sulfide has gained attention in the scientific community due to its potential use in electronic and optoelectronic devices, such as solar cells and photodetectors.
Aplicaciones Científicas De Investigación
1. Environmental Contaminant Sequestration
Antimony sulfide plays a role in environmental remediation, especially in wetland sediments. Bennett et al. (2017) discovered that antimony can be trapped in wetland sediments by reduced sulfur, which has implications for the management and remediation of wetlands contaminated with antimony (Bennett et al., 2017).
2. Solar Energy Material
Antimony sulfide is an important material in solar cells and other energy-related applications. Murtaza et al. (2015) discussed the use of antimony sulfide in solar cells, thermoelectric devices, and other electronic equipment. Their research showed the potential of antimony sulfide thin films in solar energy conversion (Murtaza et al., 2015).
3. Application in Batteries
Dong et al. (2019) developed nitrogen-doped carbon-encapsulated antimony sulfide nanowires for sodium-ion batteries. This innovation demonstrates the potential of antimony sulfide in next-generation energy storage devices, offering high capacity and stability (Dong et al., 2019).
4. Electromagnetic Wave Absorption
Qiao et al. (2021) extended the application of antimony sulfide to electromagnetic (EM) wave absorption. They demonstrated that high-permittivity Sb2S3 single-crystal nanorods can be an efficient material for EM wave absorption, introducing a new concept in the design of dielectric EM wave absorption materials (Qiao et al., 2021).
5. Water Splitting Properties
Prabhakar et al. (2020) explored the use of antimony sulfide in photoelectrochemical water splitting. They synthesized Sb2S3 by a simple sulfurization process and achieved significant photocurrent densities, paving the way for its application in solar fuel generation (Prabhakar et al., 2020).
6. Photodetector Applications
Vinayakumar et al. (2018) reported on the use of copper antimony sulfide thin films for visible to near-infrared photodetector applications. Their findings are beneficial for developing cost-effective and environmentally friendly photodetectors based on CuSbS2 thin films (Vinayakumar et al., 2018).
Propiedades
Número CAS |
12627-52-0 |
|---|---|
Nombre del producto |
Antimony sulfide |
Fórmula molecular |
SSb |
Peso molecular |
153.83 g/mol |
Nombre IUPAC |
sulfanylideneantimony |
InChI |
InChI=1S/S.Sb |
Clave InChI |
YPMOSINXXHVZIL-UHFFFAOYSA-N |
SMILES |
S=[Sb] |
SMILES canónico |
S=[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




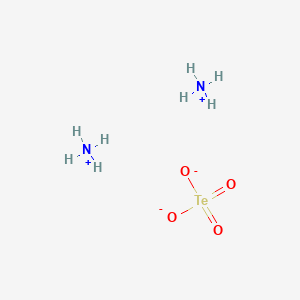
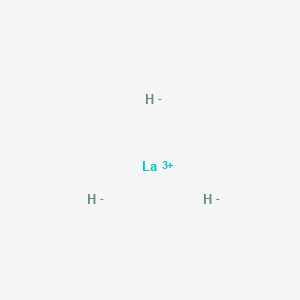
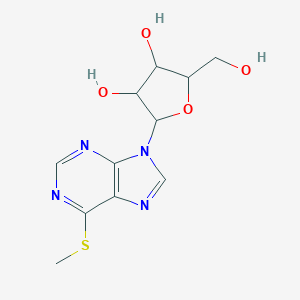
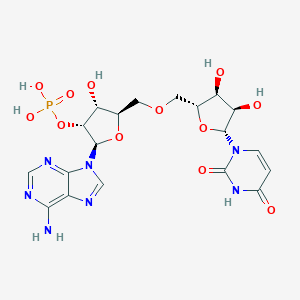
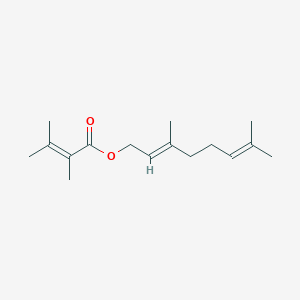
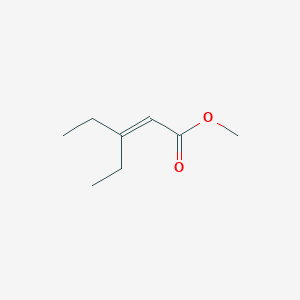
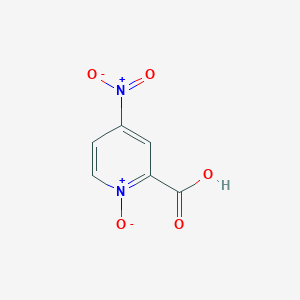
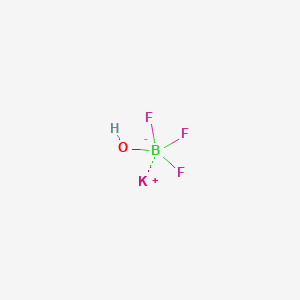
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
